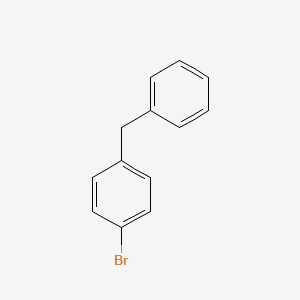

1-Benzyl-4-bromobenzene

CAS No.: 2116-36-1

Cat. No.: VC3705302

Molecular Formula: C13H11B

Molecular Weight: 247.13 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 2116-36-1 |

|---|---|

| Molecular Formula | C13H11B |

| Molecular Weight | 247.13 g/mol |

| IUPAC Name | 1-benzyl-4-bromobenzene |

| Standard InChI | InChI=1S/C13H11Br/c14-13-8-6-12(7-9-13)10-11-4-2-1-3-5-11/h1-9H,10H2 |

| Standard InChI Key | NNEOYCMCJMLRSD-UHFFFAOYSA-N |

| SMILES | C1=CC=C(C=C1)CC2=CC=C(C=C2)Br |

| Canonical SMILES | C1=CC=C(C=C1)CC2=CC=C(C=C2)Br |

Introduction

| Identifier | Value |

|---|---|

| IUPAC Name | 1-benzyl-4-bromobenzene |

| CAS Registry Number | 2116-36-1 |

| Molecular Formula | C₁₃H₁₁Br |

| InChI | InChI=1S/C13H11Br/c14-13-8-6-12(7-9-13)10-11-4-2-1-3-5-11/h1-9H,10H2 |

| InChI Key | NNEOYCMCJMLRSD-UHFFFAOYSA-N |

Physical and Chemical Properties

1-Benzyl-4-bromobenzene exhibits several notable physical and chemical properties that influence its behavior in chemical reactions and applications.

Key Physical Properties

The compound appears as a colorless oil under standard conditions . Its physical state facilitates its use in various chemical reactions, particularly in organic synthesis where liquid reagents often offer handling advantages.

Table 2: Physical and Chemical Properties of 1-Benzyl-4-bromobenzene

| Property | Value |

|---|---|

| Physical State | Colorless oil |

| Molecular Weight | 247.13 g/mol |

| Lipophilicity (logP) | ~4.2 |

| Solubility | Highly soluble in organic solvents (DCM, chloroform, etc.) |

| Melting Point | Not available in literature |

| Boiling Point | Not available in literature |

Spectroscopic Characterization

Spectroscopic data provides essential structural confirmation for 1-benzyl-4-bromobenzene:

1H NMR (400 MHz, CDCl₃): δ 7.46 (d, J = 8.4 Hz)

This spectral data, while partial in the available research, is consistent with the expected structure of the compound, showing the characteristic signals for aromatic protons in the benzyl and bromobenzene portions of the molecule.

Synthesis Methods

Several synthetic routes can be employed to produce 1-benzyl-4-bromobenzene, each with distinct advantages and potential limitations.

Friedel-Crafts Benzylation

One documented approach involves a modified Friedel-Crafts reaction. Research has shown that this compound can be prepared using method GP6, yielding a colorless oil with 73% yield . This approach typically employs Lewis acid catalysts such as titanium(IV) chloride to facilitate the benzylation reaction.

Direct Bromination

| Method | Reported Yield | Key Reagents | Advantages | Limitations |

|---|---|---|---|---|

| Friedel-Crafts Benzylation | 73% | Lewis acids (TiCl₄) | Good yield, well-documented | Requires precise temperature control |

| Direct Bromination | Variable | Br₂, Lewis acid catalyst | Straightforward procedure | Potential for multiple bromination products |

| Sandmeyer Reaction | Not reported | Diazonium salt, CuBr | Versatile approach | Multi-step process |

Chemical Reactivity

The reactivity of 1-benzyl-4-bromobenzene is largely determined by the presence of both the bromine atom and the benzyl group, each contributing distinct reaction pathways.

Nucleophilic Substitution Reactions

1-Benzyl-4-bromobenzene can undergo nucleophilic aromatic substitution reactions, with the bromine atom serving as a leaving group. While aromatic nucleophilic substitution typically requires activating groups, the presence of the benzyl substituent can influence the electronic distribution in the aromatic ring, potentially affecting reactivity.

Organometallic Chemistry Applications

The bromine atom in 1-benzyl-4-bromobenzene enables its conversion to organometallic reagents:

-

Grignard Reagent Formation: The compound can be converted to a Grignard reagent through reaction with magnesium in ethereal solvents, subsequently reacting with carbon dioxide to form benzoic acid derivatives.

-

Lithium-Halogen Exchange: Treatment with alkyllithium reagents can generate the corresponding organolithium compound, which serves as a valuable nucleophile in various transformations.

Cross-Coupling Reactions

Perhaps the most valuable aspect of 1-benzyl-4-bromobenzene's reactivity profile is its participation in transition metal-catalyzed cross-coupling reactions:

-

Suzuki Coupling: Reaction with boronic acids in the presence of palladium catalysts to form biaryl compounds.

-

Heck Reaction: Coupling with olefins to form C-C bonds.

-

Sonogashira Coupling: Reaction with terminal alkynes to create arylated alkynes.

These transformations make 1-benzyl-4-bromobenzene a versatile building block in constructing more complex molecular architectures.

Applications in Research and Industry

The unique structure and reactivity of 1-benzyl-4-bromobenzene lend themselves to various applications across research disciplines and industrial sectors.

Synthetic Organic Chemistry

In synthetic organic chemistry, 1-benzyl-4-bromobenzene serves as an important intermediate in the construction of more complex molecules. Its dual functionality (benzyl group and bromine atom) allows for selective transformations at either site, enabling multi-step synthetic sequences.

Materials Science

The compound finds applications in materials science, particularly in the development of new polymers and functional materials. The aromatic rings can contribute to thermal stability, while the bromine functionality offers a handle for further derivatization or polymerization reactions.

Comparative Analysis with Related Compounds

Understanding 1-benzyl-4-bromobenzene in the context of similar compounds provides valuable insights into its distinctive properties and applications.

Structural Analogs

Table 4: Comparison of 1-Benzyl-4-bromobenzene with Related Compounds

| Compound | Structural Differences | Key Property Differences | Application Differences |

|---|---|---|---|

| Bromobenzene | Lacks benzyl group | Lower molecular weight, different reactivity | Simpler building block in synthesis |

| 1-Benzyl-3-bromobenzene | Bromine at meta position | Different electronic effects | Alternative substitution patterns in products |

| Chlorobenzene | Contains Cl instead of Br | Lower reactivity in coupling reactions | Different selectivity profile |

| Iodobenzene | Contains I instead of Br | Higher reactivity in coupling reactions | More reactive coupling partner |

Substitution Pattern Effects

The para-substitution pattern in 1-benzyl-4-bromobenzene creates a distinct electronic distribution compared to meta-substituted analogs like 1-benzyl-3-bromobenzene. This difference influences various properties including:

-

Dipole moment

-

Reactivity in electrophilic and nucleophilic reactions

-

Spectroscopic characteristics

-

Crystal packing arrangements in solid state

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume